molecular formula C14H18ClN3O2 B13870109 tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13870109
M. Wt: 295.76 g/mol
InChI Key: MKGCSFBBENOUJG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound with the molecular formula C12H17ClN2O3. It is a mono-constituent organic substance known for its applications in various fields of scientific research and industry .

Preparation Methods

The synthesis of tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with tert-butyl 4-hydroxybutanoate under specific reaction conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate lies in its specific structural features and the resulting chemical and biological properties .

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h4,8-9H,5-7H2,1-3H3

InChI Key

MKGCSFBBENOUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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